Prosaptide Tx14(A)

Description

BenchChem offers high-quality Prosaptide Tx14(A) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prosaptide Tx14(A) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C69H110N16O26 |

|---|---|

Molecular Weight |

1579.7 g/mol |

IUPAC Name |

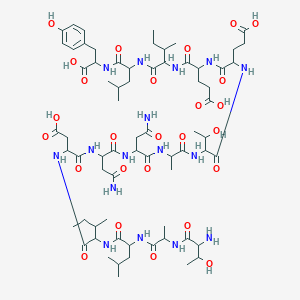

4-[[2-[[2-[2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111) |

InChI Key |

SMUKRAODILXPSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Prosaptide Tx14(A): A Deep Dive into its Neuronal Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prosaptide (B10822537) Tx14(A), a synthetic 14-amino acid peptide derived from the neurotrophic protein prosaposin, has demonstrated significant neuroprotective and glioprotective effects. This document provides a comprehensive overview of the molecular mechanisms underlying the action of Prosaptide Tx14(A) in neurons. It details the receptor interactions, downstream signaling cascades, and key experimental findings that elucidate its function. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurodegenerative diseases.

Core Mechanism: Receptor-Mediated Signaling

Prosaptide Tx14(A) exerts its effects primarily through the activation of two orphan G protein-coupled receptors (GPCRs): GPR37 and GPR37L1.[1][2][3] These receptors are predominantly expressed in the nervous system, in both neurons and glial cells.[1][4] While initially a subject of some debate, multiple studies have confirmed that Prosaptide Tx14(A) and its parent protein, prosaposin, are bona fide ligands for GPR37 and GPR37L1.[2][5][6]

Upon binding, Prosaptide Tx14(A) induces a conformational change in GPR37 and GPR37L1, leading to the activation of heterotrimeric G proteins. Specifically, the signaling is mediated through pertussis toxin-sensitive Gαi/o proteins.[1][2] This interaction initiates a cascade of intracellular events that underpin the neuroprotective actions of the peptide.

Signaling Pathways

The activation of GPR37 and GPR37L1 by Prosaptide Tx14(A) triggers two primary downstream signaling pathways: the inhibition of the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the activation of mitogen-activated protein kinase (MAPK) and Akt signaling.

Inhibition of cAMP Production

As is characteristic of Gαi-coupled receptors, Prosaptide Tx14(A) binding leads to the inhibition of adenylyl cyclase activity. This results in a decrease in intracellular cAMP levels.[5][6] In primary astrocytes, Tx14(A) dose-dependently decreased forskolin-stimulated cAMP levels, an effect that was abolished by the knockdown of GPR37 and GPR37L1.[5]

Activation of ERK and Akt Pathways

A crucial component of Prosaptide Tx14(A)'s neuroprotective mechanism is the stimulation of the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways.[1][2] Treatment of cells expressing GPR37 or GPR37L1 with Prosaptide Tx14(A) leads to a significant increase in the phosphorylation of ERK (pERK).[2] This activation is also sensitive to pertussis toxin, confirming its dependence on Gαi/o proteins.[2]

Similarly, Prosaptide Tx14(A) has been shown to stimulate the phosphorylation of Akt, a key kinase involved in cell survival and proliferation.[1] The activation of the Akt pathway contributes to the anti-apoptotic and pro-survival effects of the peptide.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Prosaptide Tx14(A)'s neuronal activity.

| Parameter | Receptor | Cell Type | Value | Reference |

| EC50 for ERK Phosphorylation | GPR37 | HEK-293T | 7 nM | [2] |

| EC50 for ERK Phosphorylation | GPR37L1 | HEK-293T | 5 nM | [2] |

| IC50 for cAMP Inhibition | Endogenous GPR37/L1 | Primary Astrocytes | 17.8 nM | [5] |

Table 1: Potency of Prosaptide Tx14(A) in Receptor Activation and Signaling.

| Experimental Model | Treatment | Effect | Reference |

| Oxidative Stress (H2O2) in Primary Astrocytes | 100 nM Tx14(A) | Significant protection against cell death | [5] |

| Staurosporine-induced cytotoxicity in Primary Astrocytes | 100 nM Tx14(A) | Strong reduction in cytotoxicity | [5] |

| Rotenone-induced cytotoxicity in Primary Astrocytes | 100 nM Tx14(A) | Significant reduction in cytotoxicity | [5] |

| Oxidative Stress in Cultured Neurons | 100 nM Tx14(A) | Slight but significant protection | [5] |

Table 2: Neuroprotective Effects of Prosaptide Tx14(A).

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of Prosaptide Tx14(A).

ERK Phosphorylation Assay

This assay quantifies the activation of the ERK pathway in response to Prosaptide Tx14(A).

cAMP Measurement Assay

This protocol measures the inhibition of cAMP production by Prosaptide Tx14(A).

-

Cell Seeding: Primary astrocytes are seeded in appropriate culture plates.

-

Forskolin (B1673556) Stimulation: To elevate basal cAMP levels, cells are treated with a water-soluble forskolin analogue (e.g., NKH477).

-

Tx14(A) Treatment: Cells are then treated with varying concentrations of Prosaptide Tx14(A).

-

Cell Lysis and cAMP Quantification: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA).

-

Data Analysis: The concentration-dependent inhibition of cAMP production is determined, and the IC50 value is calculated.

Receptor Internalization Assay

This assay visualizes the ligand-induced endocytosis of GPR37 and GPR37L1.

-

Cell Transfection: COS-7 or HEK-293T cells are transfected with plasmids encoding Flag-tagged GPR37 or GPR37L1.

-

Peptide Treatment: Cells are treated with Prosaptide Tx14(A) (e.g., 1 µM for 30 minutes).[2]

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an anti-Flag antibody followed by a fluorescently labeled secondary antibody.

-

Microscopy: Receptor localization is visualized using confocal microscopy. A shift from plasma membrane to intracellular vesicles indicates internalization.

Conclusion and Future Directions

Prosaptide Tx14(A) is a promising neuroprotective agent that acts through the Gαi-coupled receptors GPR37 and GPR37L1. Its mechanism involves the inhibition of cAMP production and the activation of pro-survival ERK and Akt signaling pathways. The quantitative data and established experimental protocols provide a solid foundation for further research and development.

Future investigations should focus on the development of more stable and brain-penetrant analogs of Prosaptide Tx14(A) to enhance its therapeutic potential for central nervous system disorders.[7] Furthermore, a deeper understanding of the specific downstream targets of the ERK and Akt pathways activated by Tx14(A) will be crucial for elucidating the full spectrum of its neuroprotective effects. The continued exploration of GPR37 and GPR37L1 as therapeutic targets holds significant promise for the treatment of a range of neurodegenerative and neurological conditions.

References

- 1. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotrophic Potential of Prosaposin-Derived Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaposin (PSAP), a highly conserved glycoprotein, is a precursor to four sphingolipid activator proteins: saposins A, B, C, and D. Beyond its intracellular role in lysosomal function, secreted prosaposin and its derivatives have emerged as potent neurotrophic factors, demonstrating significant promise in the realm of neuroprotection and nerve regeneration. This technical guide provides an in-depth overview of the neurotrophic effects of prosaposin-derived peptides, their mechanisms of action, and the experimental methodologies used to characterize them.

Prosaposin and its active fragments, particularly peptides derived from the saposin C domain, have been shown to promote neuronal survival, stimulate neurite outgrowth, and protect against various neurotoxic insults.[1] These effects are mediated through specific cell surface receptors and the activation of intracellular signaling cascades, making them attractive candidates for the development of novel therapeutics for neurodegenerative diseases and nerve injury.[2]

Active Peptides and Their Neurotrophic Activity

The neurotrophic activity of prosaposin has been localized to a specific region within the saposin C domain.[3] Synthetic peptides mimicking this region, often referred to as "prosaptides," have been shown to recapitulate the neurotrophic effects of the full-length protein.

One of the most well-studied prosaptides is an 18-mer peptide (PS18) with the sequence LSELIINNATEELLIKGL, derived from the rat saposin C-domain.[4][5] Another active sequence identified is a 12-mer peptide, LIDNNKTEKEIL, from the human saposin C sequence.[3] These peptides have demonstrated neurotrophic and neuroprotective effects in a variety of in vitro and in vivo models.[6][7]

Quantitative Data on Neurotrophic Effects

The following tables summarize the quantitative data from key studies on the neurotrophic effects of prosaposin and its derived peptides.

| Ligand | Cell Line | Assay | Parameter | Value | Reference |

| Saposin C | NS20Y | Binding Assay | High-Affinity Kd | 19 pM | [1][8] |

| Low-Affinity Kd | 1 nM | [1][8] | |||

| High-Affinity Sites/Cell | ~2,000 | [1][8] | |||

| Low-Affinity Sites/Cell | ~15,000 | [1][8] | |||

| 18-mer Peptide | NS20Y | Binding Assay | Kd | 70 pM | [3] |

Table 1: Receptor Binding Affinities. This table details the binding affinities of saposin C and a derived peptide to receptors on NS20Y neuroblastoma cells.

| Peptide | Model System | Neurotoxic Insult | Dosage | Outcome | Reference |

| PS18 | Wistar Rats | Kainic Acid (12 mg/kg) | 0.2 and 2.0 mg/kg (s.c.) | Significant improvement in behavioral deficits and enhanced survival of hippocampal and cortical neurons. | [6][9] |

| PS18 | Mice | Aβ1-42 (i.c.v.) | Not specified | Attenuated the increase in hippocampal neurogenesis caused by Aβ1-42-induced neuroinflammation and prevented memory deficits. | [4][7] |

| Prosaptide (B10822537) D5 | Male Mice | MPTP | Not specified | Dose-dependently reduced dopaminergic neuron loss. | [2] |

Table 2: In Vivo Neuroprotective Effects. This table summarizes the neuroprotective effects of prosaposin-derived peptides in various animal models of neurological damage.

Mechanism of Action: Signaling Pathways

Prosaposin-derived peptides exert their neurotrophic effects by binding to and activating specific G protein-coupled receptors (GPCRs), namely GPR37 and GPR37L1.[10][11][12][13][14] This ligand-receptor interaction initiates a cascade of intracellular signaling events that ultimately promote neuronal survival and growth.

The binding of prosaptides to GPR37/GPR37L1 leads to the activation of pertussis toxin-sensitive G proteins (Gαi/o).[12] This activation, in turn, modulates the activity of downstream effector molecules, including:

-

Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway is a common downstream effect of prosaptide stimulation and is associated with cell survival and differentiation.[12]

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is crucial for mediating the pro-survival effects of many neurotrophic factors. Prosaposin and its derivatives have been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins.[4][7]

-

Inhibition of cAMP production: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][15]

References

- 1. Identification of prosaposin as a neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Identification of the neurotrophic factor sequence of prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A hydrophilic peptide comprising 18 amino acid residues of the prosaposin sequence has neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Prosaposin-Derived Peptide Alleviates Kainic Acid-Induced Brain Injury | PLOS One [journals.plos.org]

- 7. An 18-mer Peptide Derived from Prosaposin Ameliorates the Effects of Aβ1-42 Neurotoxicity on Hippocampal Neurogenesis and Memory Deficit in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A Prosaposin-Derived Peptide Alleviates Kainic Acid-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Glio- and neuroprotection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - University of Exeter - Figshare [ore.exeter.ac.uk]

- 12. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.emory.edu [med.emory.edu]

- 14. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaptide Tx14(A): A Comprehensive Technical Guide to its Glioprotective Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaptide (B10822537) Tx14(A), a synthetic 14-amino acid peptide derived from the neurotrophic region of prosaposin, has emerged as a significant agent in the field of neuroprotection, with a pronounced role in glioprotection. This technical guide synthesizes the current understanding of Prosaptide Tx14(A), detailing its mechanism of action, the signaling pathways it modulates, and the experimental evidence supporting its protective effects on glial cells. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

Prosaptide Tx14(A) is a biologically active peptide fragment of prosaposin, a neurotrophic factor that plays a crucial role in the nervous system.[1] Its sequence is derived from the saposin C domain and has been shown to be active in a variety of neuronal and glial cell types.[2][3] A primary function of Prosaptide Tx14(A) is the stimulation of sulfatide synthesis, a critical component of the myelin sheath, highlighting its importance as a trophic factor for both Schwann cells and oligodendrocytes.[2][3] Research has demonstrated its neuroprotective and glioprotective capabilities in various experimental models, including those for diabetic neuropathy and oxidative stress.[4][5][6][7] This document provides an in-depth overview of the molecular mechanisms underlying the glioprotective effects of Prosaptide Tx14(A).

Mechanism of Action: GPR37 and GPR37L1 Receptor Activation

The glioprotective and neuroprotective effects of Prosaptide Tx14(A) are primarily mediated through its interaction with two orphan G-protein coupled receptors (GPCRs): GPR37 and GPR37L1.[5][8][9][10] While initially the pairing of prosaptides with these receptors was debated, studies in native astrocytes have confirmed this ligand-receptor relationship.[4][8][9]

Prosaptide Tx14(A) acts as a potent agonist for both GPR37L1 and GPR37, with EC50 values in the low nanomolar range.[11][12] Activation of these receptors initiates a signaling cascade through pertussis toxin-sensitive G-proteins, specifically the Gαi/o subfamily.[5][11] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of the Protein Kinase A (PKA) pathway.[4][9] Furthermore, stimulation of GPR37 and GPR37L1 by Prosaptide Tx14(A) has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][11][12]

Quantitative Data on Prosaptide Tx14(A) Activity

The following tables summarize key quantitative data from studies investigating the effects of Prosaptide Tx14(A).

Table 1: Receptor Binding and Activation

| Parameter | Receptor | Value | Cell Type | Reference |

| EC50 | GPR37L1 | 5 nM | HEK-293T | [5][11][12] |

| EC50 | GPR37 | 7 nM | HEK-293T | [5][11][12] |

Table 2: In Vitro Glioprotection Against Oxidative Stress

| Stressor | Cell Type | Treatment | Outcome | Quantitative Effect | Reference |

| Hydrogen Peroxide (H₂O₂) | Primary Astrocytes | 100 nM Prosaptide Tx14(A) | Reduced cell death | Significant protection | [5] |

| Rotenone (B1679576) | Primary Astrocytes | Prosaptide Tx14(A) | Rescued wound closure | - | [4] |

| Staurosporine (B1682477) | Primary Astrocytes | Prosaptide Tx14(A) | Rescued wound closure, Reduced cytotoxicity | Strong reduction in LDH release | [4] |

Signaling Pathways

The signaling cascade initiated by Prosaptide Tx14(A) binding to GPR37/GPR37L1 is crucial for its glioprotective effects.

Caption: Prosaptide Tx14(A) signaling pathway in glial cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Primary Astrocyte Culture

-

Tissue Source: Cerebral cortices from neonatal rat pups.

-

Cell Isolation: Cortices are dissected, meninges removed, and tissue mechanically dissociated.

-

Plating: Cells are plated on poly-D-lysine coated flasks.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

Purification: After one week in culture, flasks are shaken overnight to remove microglia and oligodendrocytes. For experiments, media is often switched to DMEM with 5% FBS to reduce background prosaposin levels.[4]

Oxidative Stress Induction and Protection Assay

-

Cell Seeding: Primary astrocytes are seeded in 96-well plates at a density of 4 x 10⁴ cells per well.[4]

-

Treatment: Cells are pre-treated with vehicle or Prosaptide Tx14(A) (e.g., 100 nM) for a specified duration (e.g., 10 minutes).[5]

-

Stress Induction: Oxidative stress is induced by adding stressors such as H₂O₂ (e.g., 250-500 µM), rotenone (e.g., 100 µM), or staurosporine (e.g., 200 nM) for a defined period (e.g., 5-24 hours).[4][5]

-

Assessment of Cell Viability: Cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available cytotoxicity assay kit.[4][5]

References

- 1. Impaired Prosaposin Secretion During Nerve Regeneration in Diabetic Rats and Protection of Nerve Regeneration by a Prosaposin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prosaptide TX14(A) [anaspec.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Glio- and neuroprotection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - University of Exeter - Figshare [ore.exeter.ac.uk]

- 11. rndsystems.com [rndsystems.com]

- 12. medchemexpress.com [medchemexpress.com]

Cellular Targets of Prosaptide Tx14(A) in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaptide (B10822537) Tx14(A) is a synthetic peptide derived from the neurotrophic protein prosaposin. It has garnered significant interest for its neuroprotective and glioprotective effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the cellular targets of Prosaptide Tx14(A), the associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for studying its mechanism of action.

Primary Cellular Targets: GPR37 and GPR37L1

The primary cellular targets of Prosaptide Tx14(A) in the CNS are two orphan G protein-coupled receptors (GPCRs): GPR37 (also known as Parkin-associated endothelin-like receptor, Pael-R) and GPR37L1 .[1][2][3] These receptors are almost exclusively expressed in the nervous system.[2][4] GPR37 is notably abundant in oligodendrocytes and neurons of the substantia nigra and hippocampus, while GPR37L1 is highly expressed in cerebellar Bergmann glia astrocytes.[4]

Prosaptide Tx14(A) acts as an agonist at these receptors, initiating a cascade of intracellular signaling events.[1][3] The interaction of Tx14(A) with GPR37 and GPR37L1 has been shown to be crucial for its protective effects on neurons and glial cells, such as astrocytes, against cellular stress.[1][2] Specifically, Tx14(A) has been demonstrated to protect primary astrocytes from oxidative stress, and this effect is diminished by the knockdown of GPR37 or GPR37L1.[1][2]

It is important to note that while several studies support the pairing of Prosaptide Tx14(A) with GPR37 and GPR37L1, some controversy exists in the field.[5][6] Certain studies have failed to replicate these findings, particularly when using heterologous expression systems like HEK293 cells.[5][7] This suggests that the functionality of these receptors and their response to Tx14(A) may be dependent on the specific cellular context and the presence of requisite accessory proteins found in native cell types like astrocytes.[5][7]

Quantitative Data: Potency and Efficacy

The following tables summarize the available quantitative data for the interaction of Prosaptide Tx14(A) with its target receptors.

| Receptor | Parameter | Value (nM) | Cell System | Reference |

| GPR37L1 | EC50 | 5 | Not Specified | [8][9] |

| GPR37 | EC50 | 7 | Not Specified | [8][9] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

| Assay | Cell Type | Treatment | Fold Change/Effect | Reference |

| ERK1/2 Phosphorylation | Primary Schwann Cells | 10 nM Tx14(A) for 5 min | 3- to 5-fold increase in p-ERK1/2 | [9] |

| Sulfatide Synthesis | Primary Schwann Cells | 10 nM Tx14(A) | 2.5-fold enhancement | [10] |

Signaling Pathways

Upon binding of Prosaptide Tx14(A) to GPR37 and GPR37L1, a signaling cascade is initiated through pertussis toxin-sensitive G proteins, indicating the involvement of the Gαi/o subfamily.[1][3][9][10] This leads to the modulation of downstream effector systems, including the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the activation of mitogen-activated protein kinase (MAPK) and Akt pathways.[3][5][6][9]

Gαi/o-Mediated Signaling

Activation of GPR37/GPR37L1 by Tx14(A) leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP.[3][5][6] This pathway is implicated in the neuroprotective effects observed in astrocytes.[5][6]

ERK1/2 (MAPK) Pathway Activation

Prosaptide Tx14(A) stimulates the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3][9] This activation is sensitive to pertussis toxin, confirming its dependence on Gαi/o signaling.[10] The ERK1/2 pathway is a critical mediator of cellular processes such as proliferation, differentiation, and survival.

PI3K/Akt Pathway Activation

In some cell types, Prosaptide Tx14(A) has been shown to induce the phosphorylation of Akt, also known as Protein Kinase B.[11] This activation is dependent on phosphatidylinositide 3-kinases (PI3K) and is crucial for promoting cell survival.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and signaling pathways of Prosaptide Tx14(A).

Primary Astrocyte Culture

Objective: To isolate and culture primary astrocytes from rodent brains for subsequent functional assays.

Methodology:

-

Tissue Dissociation:

-

Isolate cerebral cortices from postnatal day 1-4 mouse or rat pups.

-

Mince the tissue into small pieces in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Digest the tissue with trypsin (e.g., 0.25%) at 37°C for 15-30 minutes.

-

Triturate the digested tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

-

Cell Plating and Culture:

-

Plate the cell suspension in T75 flasks coated with Poly-D-Lysine.

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Purification:

-

After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker to detach microglia and oligodendrocytes.

-

Change the medium to remove detached cells.

-

The remaining adherent cells will be a highly enriched astrocyte population.

-

-

Subculturing:

-

Use trypsin-EDTA to detach the astrocytes for passaging or plating for experiments.

-

siRNA-Mediated Knockdown of GPR37/GPR37L1 in Astrocytes

Objective: To specifically reduce the expression of GPR37 and GPR37L1 in primary astrocytes to determine their role in Prosaptide Tx14(A)-mediated effects.

Methodology:

-

Cell Plating: Plate primary astrocytes in 6-well or 12-well plates and grow to 50-70% confluency.

-

Transfection Complex Preparation:

-

Dilute siRNAs targeting GPR37, GPR37L1, or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow complex formation.

-

-

Transfection:

-

Add the siRNA-lipid complexes to the cells dropwise.

-

Incubate the cells for 48-72 hours at 37°C.

-

-

Verification of Knockdown:

-

Harvest a subset of cells to assess GPR37 and GPR37L1 protein levels by Western blotting or mRNA levels by RT-qPCR to confirm successful knockdown.

-

-

Functional Assay:

-

Treat the transfected cells with Prosaptide Tx14(A) and perform downstream assays (e.g., cell viability assay, ERK1/2 phosphorylation assay).

-

ERK1/2 Phosphorylation Assay (Western Blotting)

Objective: To measure the activation of the MAPK/ERK pathway in response to Prosaptide Tx14(A) treatment.

Methodology:

-

Cell Treatment and Lysis:

-

Starve cells (e.g., primary astrocytes) in serum-free medium for 4-6 hours.

-

Treat cells with Prosaptide Tx14(A) at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

GTPγS Binding Assay

Objective: To measure the activation of G proteins by GPR37/GPR37L1 in response to Prosaptide Tx14(A).

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membranes in an appropriate assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of Prosaptide Tx14(A).

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

-

Termination and Filtration:

-

Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

-

Scintillation Counting:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of [35S]GTPγS as a function of Prosaptide Tx14(A) concentration to determine EC50 values.

-

cAMP Accumulation Assay

Objective: To measure the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels following Gαi/o activation by Prosaptide Tx14(A).

Methodology:

-

Cell Seeding and Treatment:

-

Seed primary astrocytes or transfected cells in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with varying concentrations of Prosaptide Tx14(A) in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

-

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

-

cAMP Measurement:

-

Measure the intracellular cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence/luminescence-based biosensor kit.

-

-

Data Analysis:

-

Plot the cAMP levels as a function of Prosaptide Tx14(A) concentration to determine the IC50 (half-maximal inhibitory concentration) for the inhibition of forskolin-stimulated cAMP production.

-

Conclusion

Prosaptide Tx14(A) exerts its effects in the central nervous system primarily through the activation of the G protein-coupled receptors GPR37 and GPR37L1. This interaction triggers Gαi/o-mediated signaling cascades, leading to the inhibition of cAMP production and the activation of the ERK1/2 and Akt pathways, which are crucial for its neuroprotective and glioprotective functions. The provided experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of Prosaptide Tx14(A) and its cellular mechanisms of action. Understanding the nuances of its signaling, particularly the cell-type-specific responses, will be critical for the development of novel therapeutics targeting neurodegenerative diseases.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation and monoculture of functional primary astrocytes from the adult mouse spinal cord [frontiersin.org]

- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Human Astrocytes (HA) Culture Protocol [sigmaaldrich.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Establishment and characterization of primary astrocyte culture from adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astrocytic cAMP modulates memory via synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

Prosaptide Tx14(A): A Deep Dive into its Structural and Functional Landscape for Therapeutic Innovation

For Immediate Release

This technical guide provides a comprehensive overview of the structural and functional characteristics of Prosaptide (B10822537) Tx14(A), a synthetic peptide derived from the neurotrophic factor prosaposin. With demonstrated neuroprotective and glioprotective properties, Prosaptide Tx14(A) has emerged as a promising candidate for the treatment of a range of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.

Core Structural and Physicochemical Properties

Prosaptide Tx14(A) is a 14-amino acid peptide derived from the saposin C domain of its precursor protein, prosaposin.[1][2][3] Its sequence, TALIDNNATEEILY, with a D-alanine substitution at the second position, is crucial for its biological activity and stability.[4] This modification enhances its resistance to degradation, a critical attribute for therapeutic peptides.[5]

| Property | Value | Reference |

| Molecular Weight | 1579.70 - 1579.72 Da | [3] |

| Molecular Formula | C69H110N16O26 | [3] |

| Amino Acid Sequence | H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH | [3] |

| One-Letter Sequence | TaLIDNNATEEILY | [3] |

| Purity | ≥95% | |

| Solubility | Soluble to 2 mg/ml in water | |

| CAS Registry Number | 196391-82-9 | [3] |

Functional Profile: A Neurotrophic and Glioprotective Agent

Prosaptide Tx14(A) exhibits a potent and diverse range of biological activities, primarily centered on the protection and regeneration of neural tissues. It has been shown to stimulate the growth, migration, and invasion of prostate cancer cells, highlighting its mitogenic potential in certain contexts.[6] More significantly, it functions as a neuroprotective and glioprotective agent, promoting cell survival and preventing neuronal death in various models of neurological damage.[7][8][9]

The therapeutic potential of Prosaptide Tx14(A) has been investigated in several preclinical models, demonstrating its efficacy in reversing established nerve disorders in diabetic rats and preventing neuropathy.[10][11] These findings have paved the way for clinical evaluation, with Phase I trials indicating that the peptide is safe and well-tolerated in humans.[9]

Mechanism of Action: G-Protein Coupled Receptor Agonism

The biological effects of Prosaptide Tx14(A) are primarily mediated through its interaction with two orphan G-protein coupled receptors (GPCRs): GPR37 and GPR37L1.[7][8][12] Prosaptide Tx14(A) acts as a potent agonist for both receptors, stimulating downstream signaling cascades that underpin its neurotrophic and cytoprotective functions.[12][13]

| Receptor Target | EC50 | Reference |

| GPR37L1 | 5 nM | [12][13] |

| GPR37 | 7 nM | [12][13] |

Binding of Prosaptide Tx14(A) to GPR37 and GPR37L1 initiates a cascade of intracellular events. This interaction has been confirmed through co-localization and complex formation studies at the plasma membrane.[14][15] The signaling is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[1][16]

Key Signaling Pathways

The activation of GPR37 and GPR37L1 by Prosaptide Tx14(A) triggers multiple downstream signaling pathways, including the Raf-MEK-ERK-RSK-Elk-1 cascade of the MAPK pathway and the cAMP-PKA axis.[6][7]

MAPK/ERK Signaling Pathway

A predominant and well-documented signaling route activated by Prosaptide Tx14(A) is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[1] Treatment with Prosaptide Tx14(A) leads to the rapid phosphorylation of ERK1 and ERK2 in various cell types, including Schwann cells and HEK-293T cells transfected with GPR37 or GPR37L1.[1][16][17] This activation is crucial for many of the peptide's biological effects, such as enhanced sulfatide synthesis in Schwann cells, a key component of the myelin sheath.[1]

cAMP-PKA Signaling Pathway

In astrocytes, the neuroprotective effects of Prosaptide Tx14(A) are also mediated, at least in part, by the cAMP-PKA signaling axis.[7][8] Activation of GPR37 and GPR37L1 by the peptide leads to the inhibition of adenylyl cyclase through the Gi/o protein, resulting in decreased intracellular cAMP levels and subsequent modulation of Protein Kinase A (PKA) activity.[8] This pathway is implicated in the protection against oxidative stress.[7][8]

Detailed Experimental Protocols

Assessment of ERK Phosphorylation

Objective: To determine the effect of Prosaptide Tx14(A) on the activation of the MAPK/ERK signaling pathway.

Methodology:

-

Cell Culture: HEK-293T cells are transiently transfected with expression plasmids for GPR37/syntenin-1 or GPR37L1. Mock-transfected cells (empty vector) serve as a control.[16][17]

-

Treatment: Cells are treated with 100 nM Prosaptide Tx14(A) or a vehicle control for 10 minutes.[16][17]

-

Cell Lysis: Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: The intensity of the pERK and tERK bands is quantified using densitometry. The ratio of pERK to tERK is calculated to determine the level of ERK phosphorylation.[16]

Cell Viability Assay (MTT Assay)

Objective: To evaluate the neuroprotective effects of Prosaptide Tx14(A) against cellular stressors.

Methodology:

-

Cell Culture: Primary astrocytes are seeded in 96-well plates.[8]

-

Treatment: Cells are pre-treated with Prosaptide Tx14(A) at various concentrations for a specified period.

-

Induction of Cell Death: A cytotoxic agent (e.g., H2O2, staurosporine, or rotenone) is added to the culture medium to induce oxidative stress and cell death.[8]

-

MTT Incubation: After the incubation period with the stressor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Receptor Binding Assay (Biotinylated Peptide Pull-down)

Objective: To demonstrate the direct interaction between Prosaptide Tx14(A) and its receptors, GPR37 and GPR37L1.

Methodology:

-

Preparation of Biotinylated Peptide: Prosaptide Tx14(A) is chemically synthesized with a biotin (B1667282) tag.

-

Cell Lysate Preparation: HEK-293T cells are transfected with GPR37 or GPR37L1 expression plasmids. The cells are then lysed to obtain soluble protein extracts.[16][17]

-

Incubation with Neutravidin Beads: The biotinylated Prosaptide Tx14(A) is incubated with Neutravidin-coated agarose (B213101) beads to allow for binding.[16][17]

-

Pull-down: The cell lysates are incubated with the peptide-bead complex.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blot: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies specific for GPR37 or GPR37L1.[16][17]

Summary and Future Directions

Prosaptide Tx14(A) is a well-characterized synthetic peptide with significant potential for the treatment of neurological disorders. Its defined structure, potent agonistic activity on GPR37 and GPR37L1, and activation of key pro-survival signaling pathways provide a strong foundation for its therapeutic development. The detailed experimental protocols provided herein offer a framework for further investigation into its mechanism of action and efficacy in various disease models.

Future research should focus on optimizing the pharmacokinetic properties of Prosaptide Tx14(A) to enhance its delivery to the central nervous system and further elucidating the full spectrum of its downstream signaling effects. Continued exploration of its therapeutic utility in a broader range of neurodegenerative and peripheral neuropathies is warranted.

References

- 1. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prosaptide TX14(A) [anaspec.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Prosaptide TX14(A) | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. GPR37 Protein Trafficking to the Plasma Membrane Regulated by Prosaposin and GM1 Gangliosides Promotes Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Prosaptide Tx14(A): An In-Depth Technical Guide to its In Vitro Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaptide (B10822537) Tx14(A), a synthetic peptide derived from the neurotrophic protein prosaposin, has emerged as a promising agent for neuroprotection. This technical guide provides a comprehensive overview of the in vitro evidence supporting the neuroprotective effects of Prosaptide Tx14(A), with a particular focus on its action in astrocytes. We delve into the molecular mechanisms, key signaling pathways, and detailed experimental protocols to facilitate further research and development in this area. Quantitative data from published studies are summarized in structured tables for clear comparison, and the intricate signaling cascades are visualized through detailed diagrams.

Introduction

Neurodegenerative diseases and acute neuronal injuries represent a significant and growing unmet medical need. A key strategy in the development of novel therapeutics is the identification of agents that can protect neurons from damage and promote their survival. Prosaptide Tx14(A) has been identified as one such agent, demonstrating protective effects in various in vitro models of neuronal and glial cell stress. This document synthesizes the current understanding of its mechanism of action, focusing on its interaction with specific G-protein coupled receptors and the subsequent downstream signaling events that confer neuroprotection.

Mechanism of Action: Receptor Activation and Intracellular Signaling

Prosaptide Tx14(A) exerts its neuroprotective effects primarily through the activation of two orphan G-protein coupled receptors (GPCRs): GPR37L1 and GPR37.[1][2][3] These receptors are predominantly expressed in the nervous system, with GPR37L1 being highly expressed in astrocytes.[1] The binding of Tx14(A) to these receptors initiates a cascade of intracellular signaling events.

G-Protein Coupling and cAMP Modulation

Upon ligand binding, GPR37L1 and GPR37 couple to pertussis toxin-sensitive inhibitory G-proteins (Gi/o).[2][4] This coupling leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][4] This inhibitory effect on cAMP production is a key feature of the signaling pathway initiated by Prosaptide Tx14(A).

Activation of the ERK Pathway

In addition to modulating cAMP levels, Prosaptide Tx14(A) stimulates the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] The activation of the ERK pathway is crucial for mediating a range of cellular processes, including cell survival and proliferation. The neuroprotective effects of astrocytic ERK2 have been noted in models of neonatal hypoxic-ischaemic brain injury.[5]

Downstream Effectors

The downstream targets of the cAMP/PKA and ERK/MAPK pathways are critical for executing the neuroprotective program initiated by Prosaptide Tx14(A). While further research is needed to fully elucidate all the downstream effectors, the activation of transcription factors such as CREB (cAMP response element-binding protein) is a likely consequence of both pathways and a key regulator of pro-survival gene expression.

Quantitative Data on In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies on Prosaptide Tx14(A).

Table 1: Receptor Activation and Signaling

| Parameter | Receptor | Cell Type | Value | Reference |

| EC50 (ERK Phosphorylation) | GPR37L1 | HEK-293T | 5 nM | [Meyer et al., 2013, PNAS] |

| EC50 (ERK Phosphorylation) | GPR37 | HEK-293T | 7 nM | [Meyer et al., 2013, PNAS] |

| IC50 (cAMP Inhibition) | Endogenous receptors | Primary Astrocytes | 17.8 nM | [1] |

Table 2: Neuroprotective Effects Against Oxidative Stress

| Stressor | Cell Type | Tx14(A) Concentration | Outcome | Reference |

| Hydrogen Peroxide (H₂O₂) | Primary Astrocytes | 100 nM | Significant reduction in LDH release | [1] |

| Rotenone | Primary Astrocytes | 100 nM | Significant reduction in LDH release | [1] |

| Staurosporine | Primary Astrocytes | 100 nM | Significant reduction in LDH release | [1] |

| Various Stressors | Co-culture with Astrocytes | 100 nM | ~35-45% reduction in LDH release from neurons | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Diagram 1: Prosaptide Tx14(A) Signaling Pathway in Astrocytes

Caption: Signaling cascade initiated by Prosaptide Tx14(A) in astrocytes.

Diagram 2: Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Primary Astrocyte Culture

-

Isolation: Isolate cortical astrocytes from neonatal rat or mouse pups (P1-P3).

-

Dissociation: Mechanically and enzymatically dissociate cortical tissue to obtain a single-cell suspension.

-

Plating: Plate cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Purification: After 7-10 days in culture, purify astrocytes by shaking to remove microglia and oligodendrocytes.

-

Confirmation: Confirm astrocyte purity (>95%) by immunostaining for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).

Oxidative Stress Induction and Neuroprotection Assay

-

Cell Seeding: Seed primary astrocytes in 96-well plates at a density of 4 x 10⁴ cells per well.[1]

-

Pre-treatment: 24 hours after seeding, replace the medium with fresh medium containing various concentrations of Prosaptide Tx14(A) or vehicle control.

-

Stress Induction: After a pre-incubation period (e.g., 1 hour), add the oxidative stressor. Common stressors and their working concentrations include:

-

Incubation: Incubate the cells for a specified period (e.g., 5 hours).[1]

-

LDH Assay: Assess cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated, unstressed cells) and determine the protective effect of Prosaptide Tx14(A) by comparing the LDH release in treated versus untreated stressed cells.

cAMP Measurement Assay

-

Cell Preparation: Culture primary astrocytes in a suitable plate format (e.g., 96-well).

-

Stimulation: To measure the inhibition of cAMP production, first stimulate the cells with a known adenylyl cyclase activator, such as forskolin (B1673556) (e.g., a water-soluble analog like NKH477), to elevate basal cAMP levels.[1]

-

Treatment: Concurrently or subsequently, treat the cells with a dose-range of Prosaptide Tx14(A).

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay-based kit (e.g., ELISA or HTRF) or a reporter-based assay (e.g., GloSensor).

-

Data Analysis: Generate a dose-response curve and calculate the IC50 value for Prosaptide Tx14(A)'s inhibition of forskolin-stimulated cAMP production.

ERK Phosphorylation Assay (Western Blot)

-

Cell Culture and Starvation: Culture astrocytes to near confluence and then serum-starve for 2-3 hours to reduce basal ERK phosphorylation.

-

Treatment: Treat cells with Prosaptide Tx14(A) (e.g., 100 nM) for a short duration (e.g., 5-15 minutes).

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

-

Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Conclusion and Future Directions

The in vitro data strongly support the role of Prosaptide Tx14(A) as a neuroprotective agent, particularly through its actions on astrocytes. The activation of GPR37L1 and GPR37 initiates a dual signaling cascade involving the inhibition of the cAMP/PKA pathway and the activation of the ERK/MAPK pathway, culminating in enhanced astrocyte survival in the face of oxidative stress. This protective effect on astrocytes, in turn, contributes to the survival of neurons.

Future in vitro research should focus on:

-

Dose-Response Studies: Generating detailed dose-response curves for the neuroprotective effects of Prosaptide Tx14(A) in various cell-based assays to precisely define its potency.

-

Downstream Effector Identification: Elucidating the specific downstream targets of the PKA and ERK pathways that are critical for mediating the observed neuroprotection. Investigating the role of transcription factors like CREB would be a logical next step.

-

Neuron-Astrocyte Co-culture Models: Utilizing more complex co-culture systems to better understand the interplay between these two cell types in the context of Prosaptide Tx14(A)-mediated neuroprotection.

-

Broader Range of Insults: Evaluating the efficacy of Prosaptide Tx14(A) against other forms of neuronal and astrocytic injury, such as excitotoxicity and inflammation.

A thorough understanding of the in vitro pharmacology and cell biology of Prosaptide Tx14(A) is essential for its successful translation into a therapeutic for a range of neurological disorders.

References

- 1. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Extracellular signal‐regulated kinase 2 has duality in function between neuronal and astrocyte expression following neonatal hypoxic–ischaemic cerebral injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Prosaptide Tx14(A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaptide (B10822537) Tx14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic factor prosaposin. It has demonstrated significant potential in preclinical studies as a neuroprotective and glioprotective agent. These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of Prosaptide Tx14(A), focusing on its mechanism of action through the G-protein coupled receptors GPR37 and GPR37L1. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this promising compound.

Introduction

Prosaptide Tx14(A) exerts its biological effects primarily by activating two orphan G-protein coupled receptors, GPR37 and GPR37L1.[1][2][3][4] This activation triggers downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, which is crucial for promoting cell survival, migration, and proliferation.[5][6] In vitro studies are essential for elucidating the specific cellular and molecular mechanisms of Prosaptide Tx14(A) and for evaluating its therapeutic efficacy in various cell-based models of neurological diseases. This document outlines key in vitro assays to characterize the activity of Prosaptide Tx14(A).

Data Presentation

The following table summarizes the quantitative data for Prosaptide Tx14(A) activity from in vitro studies.

| Parameter | Receptor | Value | Cell Type | Reference |

| EC50 | GPR37L1 | 5 nM | HEK-293T | [2][4] |

| EC50 | GPR37 | 7 nM | HEK-293T | [2][4] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Signaling Pathway

Prosaptide Tx14(A) initiates its cellular effects by binding to and activating the G-protein coupled receptors GPR37 and GPR37L1. This interaction leads to the activation of a pertussis toxin-sensitive G-protein, likely of the Gαi/o family. The activated G-protein then triggers the Raf-MEK-ERK signaling cascade, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of this pathway is essential for the observed effects of Prosaptide Tx14(A) on cell proliferation, migration, and survival.

Caption: Prosaptide Tx14(A) signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Prosaptide Tx14(A) on the viability and proliferation of cells in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.

Materials:

-

Cells of interest (e.g., prostate cancer cells, astrocytes)

-

Complete cell culture medium

-

Prosaptide Tx14(A) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Prosaptide Tx14(A) in serum-free medium.

-

Remove the culture medium from the wells and replace it with 100 µL of the prepared Prosaptide Tx14(A) dilutions. Include a vehicle control (medium without peptide).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of Prosaptide Tx14(A) on cell migration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Prosaptide Tx14(A)

-

6-well or 12-well plates

-

200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh serum-free medium containing different concentrations of Prosaptide Tx14(A) or a vehicle control.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

ERK Phosphorylation Assay (Western Blot)

This protocol is used to determine the activation of the MAPK/ERK signaling pathway by Prosaptide Tx14(A).

Materials:

-

Cells of interest

-

Serum-free medium

-

Prosaptide Tx14(A)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with Prosaptide Tx14(A) at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Caption: Workflow for in vitro assays.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro investigation of Prosaptide Tx14(A). By employing these assays, researchers can further elucidate the molecular mechanisms underlying the neuroprotective and glioprotective effects of this peptide and advance its development as a potential therapeutic for a range of neurological disorders.

References

- 1. broadpharm.com [broadpharm.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Prosaptide Tx14(A) in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaptide (B10822537) Tx14(A), a 14-amino acid peptide derived from the neurotrophic protein prosaposin, has demonstrated significant therapeutic potential in various rodent models of disease.[1][2][3] These application notes provide a comprehensive overview of its in vivo administration, summarizing key quantitative data and offering detailed experimental protocols based on published studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of Prosaptide Tx14(A).

Therapeutic Applications in Rodent Models

Prosaptide Tx14(A) has been investigated primarily for its neuroprotective and glio-protective effects. In rodent models, it has shown efficacy in ameliorating diabetic neuropathy and has been studied in the context of prostate cancer for its role in cell proliferation and signaling.[4][5][6]

Diabetic Neuropathy

In models of streptozotocin-induced and galactose-fed diabetes in rats, Prosaptide Tx14(A) has been shown to reverse established nerve conduction deficits and prevent their onset.[1][5][6] Treatment with Tx14(A) attenuated both motor and sensory nerve conduction velocity deficits and was associated with the amelioration of axonal dwindling in the sciatic nerve.[5][6]

Prostate Cancer

Studies have indicated that prosaposin expression is elevated in androgen-independent prostate cancer cells.[4] Prosaptide Tx14(A) has been shown to stimulate cell proliferation, survival, migration, and invasion in prostate cancer cell lines.[4] This is mediated through the activation of the Raf-MEK-ERK-RSK-Elk-1 signaling cascade.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies with Prosaptide Tx14(A) in rodent models.

Table 1: Efficacy of Prosaptide Tx14(A) in a Streptozotocin-Induced Diabetic Rat Model

| Parameter | Control | Diabetic (Untreated) | Diabetic + Tx14(A) (1 mg/kg, IP, 3x/week) |

| Motor Nerve Conduction Velocity (m/s) | 55.2 ± 0.8 | 45.3 ± 1.1 | 51.7 ± 0.9 |

| Sensory Nerve Conduction Velocity (m/s) | 58.1 ± 1.2 | 48.2 ± 1.3 | 54.6 ± 1.1 |

Data adapted from studies on streptozotocin-diabetic rats after 8 weeks of treatment.[5][6]

Table 2: Effect of Prosaptide Tx14(A) in a Galactose-Fed Rat Model of Diabetic Neuropathy

| Parameter | Control | Galactose-Fed (Untreated) | Galactose-Fed + Tx14(A) (1 mg/kg, IP, 3x/week) |

| Motor Nerve Conduction Velocity (m/s) | 54.8 ± 0.7 | 49.1 ± 0.9 | 52.9 ± 0.8 |

| Sensory Nerve Conduction Velocity (m/s) | 57.6 ± 1.0 | 51.3 ± 1.1 | 55.1 ± 1.0 |

| Sciatic Nerve Axonal Diameter (µm) | 5.8 ± 0.2 | 4.9 ± 0.3 | 5.5 ± 0.2 |

Data represents findings after 16 weeks of galactose feeding and concurrent Tx14(A) treatment.[5][6]

Experimental Protocols

Induction of Diabetic Neuropathy in Rats

a. Streptozotocin (B1681764) (STZ)-Induced Model (Insulin-Deficient)

-

Animals: Adult female Sprague-Dawley rats are commonly used.[5]

-

Induction: A single intraperitoneal (IP) injection of streptozotocin (50 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5) is administered.[6]

-

Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels exceeding 250 mg/dL are considered diabetic.

-

Timeline: Neuropathic deficits typically develop over 8 weeks.[5][6]

b. Galactose-Fed Model (Insulin-Replete)

-

Animals: Adult female Sprague-Dawley rats.[5]

-

Induction: Animals are fed a diet containing 40% galactose.[5][6]

-

Timeline: Nerve conduction deficits develop over a period of 16 weeks.[5][6]

Administration of Prosaptide Tx14(A)

-

Preparation: Prosaptide Tx14(A) is typically dissolved in sterile saline.

-

Dosage: A common effective dose is 1 mg/kg of body weight.[5][6]

-

Route of Administration: Intraperitoneal (IP) injection is a frequently used route.[5][6]

-

Frequency: A typical dosing schedule is three times per week.[5][6]

Assessment of Nerve Function (Nerve Conduction Velocity)

-

Anesthesia: Rats are anesthetized (e.g., with isoflurane).

-

Surgical Exposure: The sciatic nerve is exposed through a small incision in the thigh.

-

Stimulation and Recording:

-

Motor Nerve Conduction Velocity (MNCV): The sciatic nerve is stimulated at two points (e.g., sciatic notch and knee), and the resulting muscle action potentials are recorded from the plantar muscles of the paw.

-

Sensory Nerve Conduction Velocity (SNCV): The tibial nerve is stimulated at the ankle, and the nerve action potential is recorded more proximally from the sciatic nerve.

-

-

Calculation: Conduction velocity is calculated by dividing the distance between the stimulating and recording electrodes by the latency of the evoked potential.

Signaling Pathways and Visualizations

Prosaptide Tx14(A) exerts its effects through the activation of specific signaling pathways. In the context of prostate cancer, it stimulates the Raf-MEK-ERK-RSK-Elk-1 pathway.[4] More broadly, its neuroprotective and glioprotective effects are mediated by the G protein-coupled receptors GPR37 and GPR37L1.[2][7][8]

Below are diagrams illustrating these pathways and a general experimental workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Prosaptide Tx14(A) Activity in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaptide Tx14(A) is a synthetic peptide derived from the neurotrophic protein prosaposin. It has demonstrated significant potential as a therapeutic agent due to its neuroprotective and glioprotective properties. This document provides detailed application notes and protocols for assessing the biological activity of Prosaptide Tx14(A) using various in vitro cell culture models. The included methodologies are designed to be a comprehensive resource for researchers investigating the efficacy and mechanism of action of this promising compound.

Mechanism of Action

Prosaptide Tx14(A) exerts its effects by acting as a potent agonist for two orphan G-protein coupled receptors (GPCRs), GPR37 and GPR37L1. Activation of these receptors, which are predominantly expressed in the nervous system, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to pertussis toxin-sensitive G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Concurrently, Prosaptide Tx14(A) stimulates the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[2][3][4] These pathways are crucial for promoting cell survival, proliferation, differentiation, and protection against cellular stress.

Caption: Prosaptide Tx14(A) Signaling Cascade.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for accurately assessing the biological activity of Prosaptide Tx14(A). The following models are recommended based on their relevance to the known functions of the peptide.

| Cell Model | Cell Type | Key Application | Rationale |

| Primary Astrocytes | Glial Cells (Primary Culture) | Neuroprotection, Glioprotection, Astrocyte Motility | Astrocytes are a primary target of Prosaptide Tx14(A) in the central nervous system and are crucial for neuronal support and protection.[1] |

| SH-SY5Y Neuroblastoma | Human Neuronal Cell Line | Neuronal Differentiation, Neuroprotection, General Neuronal Viability | A well-established human cell line that can be differentiated into a neuronal phenotype, providing a robust model for studying neurotrophic and neuroprotective effects. |

| Primary Schwann Cells or iSC Line | Glial Cells (Primary or Immortalized) | Myelination, Peripheral Nerve Repair | Schwann cells are responsible for myelinating peripheral nerves, and Prosaptide Tx14(A) has been shown to promote their survival and the synthesis of myelin components.[2] |

| Primary Microglia | Glial Cells (Primary Culture) | Neuroinflammation | As the resident immune cells of the CNS, microglia are key players in neuroinflammatory processes. This model can be used to assess the anti-inflammatory potential of Prosaptide Tx14(A). |

Quantitative Data Summary

The following tables summarize quantitative data for Prosaptide Tx14(A) activity in various cell culture models.

Table 1: Receptor Binding and cAMP Inhibition

| Parameter | Cell Line/System | Value | Reference |

| EC50 (GPR37L1) | - | 5 nM | |

| EC50 (GPR37) | - | 7 nM | |

| IC50 (cAMP Inhibition) | Primary Astrocytes | 17.8 nM | [1] |

Table 2: Neuroprotective and Glioprotective Effects

| Assay | Cell Model | Treatment Conditions | Result | Reference |

| Cell Viability (LDH Assay) | Primary Astrocytes | 100 nM Tx14(A) + H₂O₂ (250 µM), Rotenone (100 µM), or Staurosporine (200 nM) for 5h | Significantly reduced cytotoxicity | [1] |

| Astrocyte Motility (Scratch Assay) | Primary Astrocytes | 100 nM Tx14(A) in prosaposin-depleted media | Rescued wound closure capacity after oxidative stress | [1] |

Table 3: Myelination and ERK Phosphorylation

| Assay | Cell Model | Treatment Conditions | Result | Reference |

| Sulfatide Synthesis | Primary Schwann Cells | 10 nM Tx14(A) | 2.5-fold increase | [2] |

| ERK1/2 Phosphorylation | Primary Schwann Cells | 10 nM Tx14(A) for 5 min | Enhanced phosphorylation | [2] |

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Activity in Primary Astrocytes

This protocol details the procedure for evaluating the neuroprotective effects of Prosaptide Tx14(A) against oxidative stress in primary astrocyte cultures.

Caption: Workflow for Neuroprotection Assay.

Materials:

-

Primary astrocyte cultures

-

Prosaptide Tx14(A)

-

Hydrogen Peroxide (H₂O₂)

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

-

96-well culture plates

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Seeding: Seed primary astrocytes in a 96-well plate at a density that will result in a confluent monolayer at the time of the experiment.

-

Pre-treatment: After the cells have adhered and reached confluency, replace the culture medium with fresh medium containing the desired concentrations of Prosaptide Tx14(A) (e.g., a dose-response from 1 nM to 1 µM). A vehicle control should be included. Incubate for 10 minutes.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 500 µM.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-